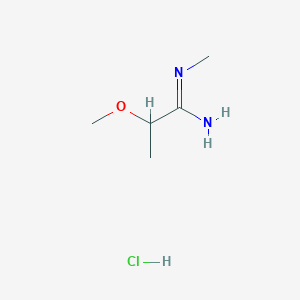

2-methoxy-N-methylpropanimidamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

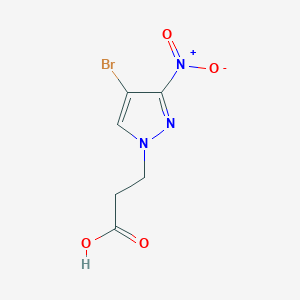

2-methoxy-N-methylpropanimidamide hydrochloride is an organic compound with the CAS Number: 2094608-81-6 . It has a molecular weight of 152.62 . The compound appears as a powder and is typically stored at room temperature .

Molecular Structure Analysis

The IUPAC name of the compound is 2-methoxy-N-methylprop-1-ene-1,1-diamine hydrochloride . The InChI code is 1S/C5H12N2O.ClH/c1-4(8-3)5(6)7-2;/h7H,6H2,1-3H3;1H .Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . It has a molecular weight of 152.62 .Wissenschaftliche Forschungsanwendungen

Interaction with Estrogen and Androgen Receptors

One study explored the interaction of methoxychlor metabolites with estrogen receptor α (ERα), ERβ, and the androgen receptor (AR), identifying specific structural requirements for ERα and ERβ activity. This research demonstrates the complexity involved in determining the action mechanisms of endocrine-active chemicals that act through hormone receptors (Gaido et al., 2000).

Antitumorigenic and Antiangiogenic Effects

Another study reviewed the antitumorigenic and antiangiogenic effects of 2-methoxyestradiol (2-ME), an estrogen metabolite. It discusses the potential protective effect of endogenous formation of 2-ME against estrogen-induced cancers, suggesting a unique intracellular effector or receptor mediated action (Zhu & Conney, 1998).

Inhibition of Proliferation and Induction of Apoptosis

Research has shown that 2-ME inhibits proliferation and induces apoptosis independently of estrogen receptors α and β. This study confirms 2-ME's lower binding affinity for ER compared to estradiol and other metabolites, highlighting its unique antiproliferative and apoptotic activities mediated independently of ERs (Lavallee et al., 2002).

Environmental Estrogens

A critical review on methoxychlor as a model for environmental estrogens outlined the adverse effects of methoxychlor on fertility, pregnancy, and in utero development. It emphasized the need for further research to determine the significance of methoxychlor's reproductive toxicity with respect to human health (Cummings, 1997).

Transgenerational Epigenetic Inheritance

A study on the pesticide methoxychlor highlighted its potential to promote the epigenetic transgenerational inheritance of adult-onset disease through the female germline, increasing disease incidence in future generations. This research provides evidence of the long-term effects of environmental exposures on health across generations (Manikkam et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methoxy-N'-methylpropanimidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-4(8-3)5(6)7-2;/h4H,1-3H3,(H2,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRIADMSOHMBFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NC)N)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-methylpropanimidamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2829416.png)

![4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde](/img/structure/B2829423.png)

![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2829424.png)

![5-Methyl-4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2829427.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2829431.png)

![2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2829433.png)

![2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine](/img/structure/B2829435.png)